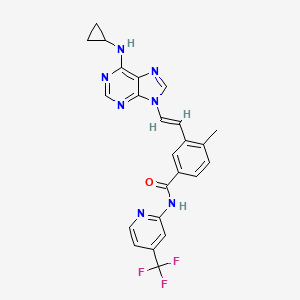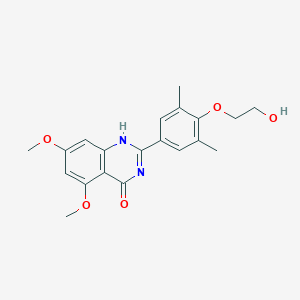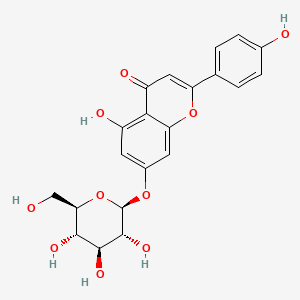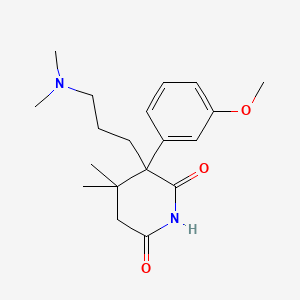
3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione
Descripción general
Descripción
AGN-2979 is a tryptophan hydroxylase (TPH) activation inhibitor that shows antidepressant properties in rodent models of depression.
Aplicaciones Científicas De Investigación
Inhibition of Tryptophan Hydroxylase Activation
- Research Application : This compound, referred to as AGN 2979, inhibits the activation of tryptophan hydroxylase. It blocks the increase in enzyme activity in brainstem slices exposed to depolarizing mediums or calcium mobilizing agents. This inhibition pattern is similar to that found in antipsychotic drugs like haloperidol and fluphenazine (Boadle-Biber & Phan, 1986).
Use as Acid-Base Titration Indicator
- Research Application : The compound has been synthesized for use as an indicator in acid-base titration. In certain forms, it displays a color change in response to pH changes, making it a potential tool for analytical chemistry applications (Pyrko, 2021).
Crystal Structure Analysis
- Research Application : Studies on the crystal structure of similar compounds reveal insights into their molecular conformations. This is important for understanding their chemical properties and potential applications in materials science (Wang et al., 2011).
Synthesis and Structural Studies
- Research Application : Various synthesis methods and structural studies of compounds closely related to 3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione provide insights into their molecular behavior, which is crucial for pharmaceutical and chemical industries (Alphonsa et al., 2016).
Potential Antimicrobial Properties
- Research Application : Some derivatives of this compound have been studied for their potential antimicrobial properties. This research is particularly relevant in the development of new drugs and treatments for bacterial and fungal infections (Bhosle et al., 2018).
Propiedades
Número CAS |
53873-21-5 |
|---|---|
Nombre del producto |
3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione |
Fórmula molecular |
C19H28N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H28N2O3/c1-18(2)13-16(22)20-17(23)19(18,10-7-11-21(3)4)14-8-6-9-15(12-14)24-5/h6,8-9,12H,7,10-11,13H2,1-5H3,(H,20,22,23) |
Clave InChI |
UJFNSGBGJMRZKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
SMILES canónico |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione AGN 2979 AGN 2979 hydrochloride AGN-2979 SC 48274 SC-48274 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

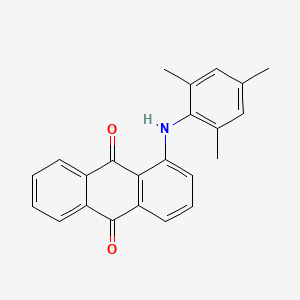
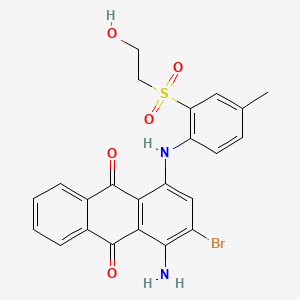
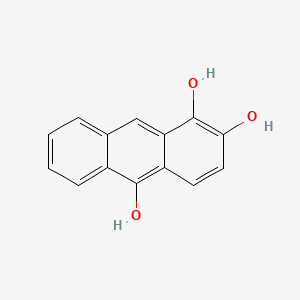
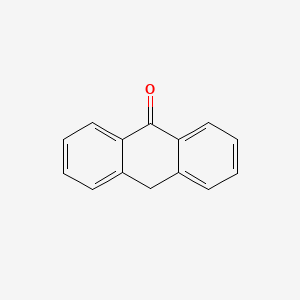
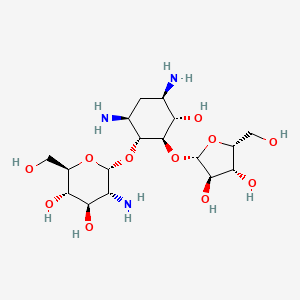
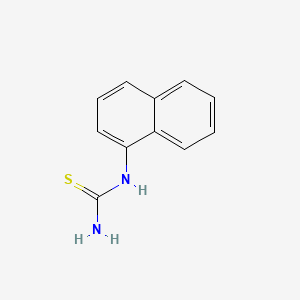
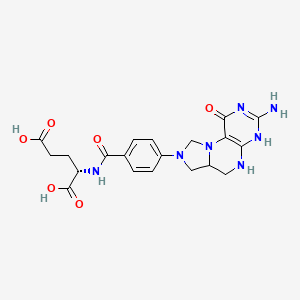
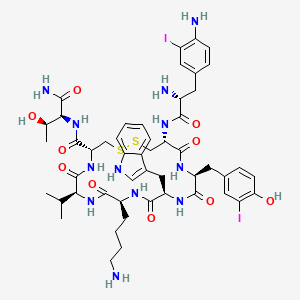
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
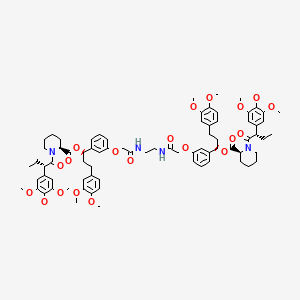
![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)
